Cyclohexanone, 3-[(4-chlorophenyl)thio]-
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Overview
Description
Cyclohexanone, 3-[(4-chlorophenyl)thio]- is an organic compound with the molecular formula C12H13ClOS. It is a derivative of cyclohexanone, where a 4-chlorophenylthio group is attached to the third carbon of the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-[(4-chlorophenyl)thio]- typically involves the reaction of cyclohexanone with 4-chlorothiophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 3-[(4-chlorophenyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the 4-chlorophenylthio group.
4-Chlorothiophenol: Contains the 4-chlorophenylthio group but lacks the cyclohexanone structure.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
Cyclohexanone, 3-[(4-chlorophenyl)thio]- is unique due to the presence of both the cyclohexanone and 4-chlorophenylthio groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler compounds .
Biological Activity
Cyclohexanone, 3-[(4-chlorophenyl)thio]- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory properties, cytotoxic effects, and structure-activity relationships (SARs).
Chemical Structure and Properties
Cyclohexanone, 3-[(4-chlorophenyl)thio]- is an organic compound characterized by the presence of a cyclohexanone moiety substituted with a 4-chlorophenylthio group. This structure is significant as it influences the compound's interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C₁₁H₁₃ClS |
CAS Number | 36640-26-3 |
Molecular Weight | 224.74 g/mol |
Anti-inflammatory Effects
Recent studies have demonstrated that compounds related to cyclohexanone derivatives exhibit significant anti-inflammatory activity. For instance, in a comparative study, several derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory responses.
- Inhibitory Concentrations :
Cytotoxic Activity
The cytotoxic potential of cyclohexanone derivatives has been evaluated in various cancer cell lines. The following table summarizes findings from recent studies:
Compound | Cell Line | IC₅₀ (μg/mL) |
---|---|---|
Cyclohexanone Derivative A | HepG2 | 4.17 |
Cyclohexanone Derivative B | HeLa | 3.56 |
Cyclohexanone Derivative C | Jurkat | <5 |
These results indicate that certain derivatives exhibit promising cytotoxicity against liver and cervical cancer cell lines, suggesting potential for further development as anticancer agents .
Structure-Activity Relationships (SAR)
The efficacy of cyclohexanone derivatives can often be attributed to specific structural features. SAR studies reveal that:
- The presence of electron-withdrawing groups (like chlorine) enhances biological activity.
- Substituents at specific positions on the phenyl ring can significantly alter the inhibitory potency against COX enzymes and cytotoxicity in cancer cells .
Case Studies
- Anti-leishmanial Activity : A derivative of cyclohexanone with a similar thioether moiety was tested against Leishmania donovani and showed promising results with low cytotoxicity (CC₅₀ > 100 µM) and effective concentration (EC₅₀ = 3.7 µM) against intracellular amastigote stages .
- Anti-cancer Studies : In vitro studies have demonstrated that certain cyclohexanone derivatives exhibit significant growth inhibition in various cancer cell lines, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Properties
CAS No. |
36640-26-3 |
---|---|
Molecular Formula |
C12H13ClOS |
Molecular Weight |
240.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13ClOS/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h4-7,12H,1-3,8H2 |
InChI Key |
IHGXZHQOQHMWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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